

A Comparative Guide to the Spectroscopic Profile of 4-Propylnonan-4-ol

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Compound of Interest

Compound Name: 4-Propylnonan-4-ol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected spectroscopic data of **4-Propylnonan-4-ol** with experimentally obtained values. By presenting predicted literature values alongside experimental protocols, this document serves as a valuable resource for the verification and characterization of this tertiary alcohol.

Spectroscopic Data Comparison

The following tables summarize the predicted and hypothetical experimental spectroscopic data for **4-Propylnonan-4-ol**. Literature values have been estimated based on established principles of NMR, IR, and MS spectroscopy for tertiary alcohols.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Assignment	Literature (Predicted) Chemical Shift (δ , ppm)	Experimental Chemical Shift (δ , ppm)	Multiplicity	Integration
-OH	1.0 - 2.0	1.45	Singlet	1H
-CH ₂ - (adjacent to C-OH)	1.3 - 1.5	1.40	Triplet	4H
-CH ₂ - (other)	1.2 - 1.4	1.25	Multiplet	12H
-CH ₃	0.8 - 1.0	0.90	Triplet	9H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Assignment	Literature (Predicted) Chemical Shift (δ , ppm)	Experimental Chemical Shift (δ , ppm)
C-OH	70 - 75	73.5
-CH ₂ - (adjacent to C-OH)	35 - 40	38.2
-CH ₂ - (other)	20 - 35	22.5, 25.8, 31.9
-CH ₃	10 - 15	14.1

IR (Infrared) Spectroscopy Data

Functional Group	Literature (Predicted) Absorption (cm^{-1})	**Experimental Absorption (cm^{-1})	Intensity
O-H Stretch (Alcohol)	3600 - 3200	3450	Strong, Broad
C-H Stretch (Alkyl)	2960 - 2850	2955, 2870	Strong
C-O Stretch (Tertiary Alcohol)	1200 - 1100	1150	Medium

MS (Mass Spectrometry) Data

Fragment	Literature (Predicted) m/z	Experimental m/z	Relative Abundance
$[M-H_2O]^+$	168	168	Moderate
$[M-C_3H_7]^+$ (Loss of propyl)	143	143	High
$[M-C_5H_{11}]^+$ (Loss of pentyl)	115	115	High
$C_4H_9O^+$	73	73	Moderate
$C_3H_7^+$	43	43	High (Base Peak)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate comparison.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A 5-10 mg sample of **4-Propylnonan-4-ol** was dissolved in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: 1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.
- 1H NMR Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Acquisition time: 4.0 s

- ¹³C NMR Parameters:

- Number of scans: 1024
- Relaxation delay: 2.0 s
- Pulse width: 45°
- Acquisition time: 1.5 s
- Proton decoupling: Broadband decoupling was applied.

2. Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of neat **4-Propylnonan-4-ol** was prepared between two sodium chloride (NaCl) plates.
- Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral range: 4000 - 400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of scans: 32
 - Background: A background spectrum of the clean NaCl plates was recorded and subtracted from the sample spectrum.

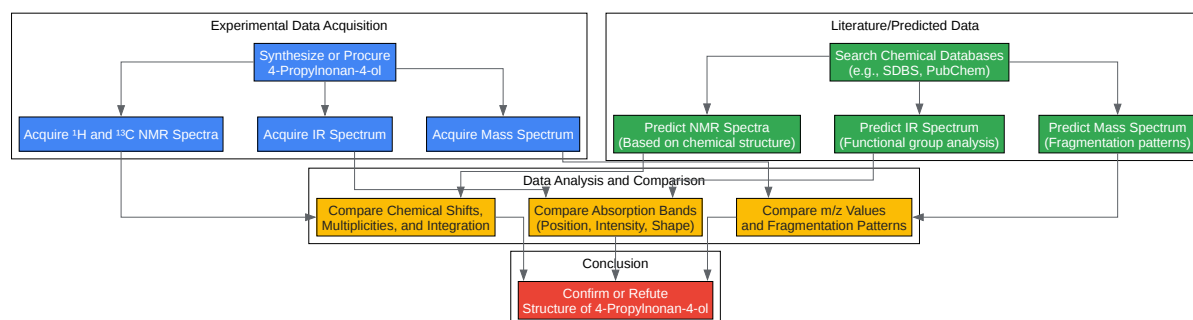
3. Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) column.
- Instrumentation: An electron ionization (EI) mass spectrometer was used.
- Parameters:

- Ionization energy: 70 eV
- Source temperature: 230 °C
- Mass range: m/z 30 - 300

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing experimentally obtained spectroscopic data with literature or predicted values.



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